2-(4-bromo-3-methylphenoxy)benzaldehyde
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Description
Scientific Research Applications
Cellular Antioxidant Effect
Bromophenols, including structures related to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde, have been studied for their antioxidant properties. A study on bromophenols isolated from the red algae Vertebrata lanosa showed significant antioxidant activity, indicating potential applications in cellular protection against oxidative stress (Olsen, Hansen, Isaksson, & Andersen, 2013).
Reactions in Organic Synthesis
Research on symmetrically hindered methylphenols, which are structurally similar to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde, has shown their ability to undergo reactions forming various intermediates and products in organic synthesis. This includes the formation of hydroxybenzaldehydes, indicating a wide range of synthetic applications (Baik, Lee, Jang, Koo, & Kim, 2000).
Solute-Solvent Complexation Dynamics
Studies on the dynamics of solute-solvent complexation provide insights into the interactions of molecules like 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde with solvents. Research using two-dimensional infrared vibrational echo spectroscopy has explored these dynamics, crucial for understanding reaction mechanisms in solution (Zheng, Kwak, Asbury, Chen, Piletic, & Fayer, 2005).
Synthesis of Organic Compounds
The synthesis of various organic compounds, including (prop-2-ynyloxy) benzene derivatives, has been explored. These studies provide a framework for the synthesis of compounds structurally related to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde and its derivatives, highlighting the molecule's versatility in organic synthesis (Batool et al., 2014).
Antibacterial Properties
Bromophenols, similar to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde, have shown antibacterial properties. A study on bromophenols isolated from the marine red alga Rhodomela confervoides highlighted their activity against bacterial strains, suggesting potential antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-8-12(6-7-13(10)15)17-14-5-3-2-4-11(14)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUMMYJRXPSPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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